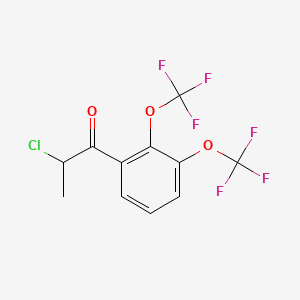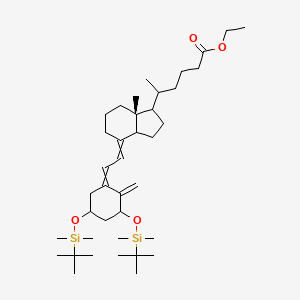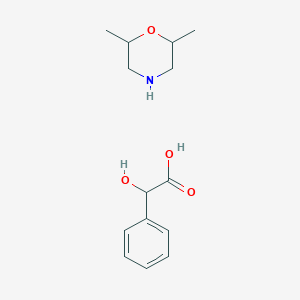
(2S,6S)-2,6-Dimethylmorpholine (R)-2-hydroxy-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate typically involves the use of chiral resolution techniques to obtain the desired enantiomer. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . The reaction conditions often involve specific temperature and pH controls to ensure the selective formation of the (2S,6S) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution processes, utilizing advanced chromatographic techniques to separate the desired enantiomer from its racemic mixture. The use of high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are common in these processes to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and agrochemicals, where its chiral properties are crucial for the activity of the final products.
Mécanisme D'action
The mechanism of action of (2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, and influence signaling pathways like the mammalian target of rapamycin (mTOR) pathway . These interactions contribute to its potential antidepressant and neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,6R)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate
- (R,S)-Ketamine
- (R,S)-Norketamine
Uniqueness
(2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its isomers and related compounds. Its ability to selectively interact with certain molecular targets makes it a valuable compound in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C14H21NO4 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
2,6-dimethylmorpholine;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H8O3.C6H13NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-5-3-7-4-6(2)8-5/h1-5,7,9H,(H,10,11);5-7H,3-4H2,1-2H3 |
Clé InChI |
NALUPIVEBULWHN-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCC(O1)C.C1=CC=C(C=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]-](/img/structure/B14056129.png)
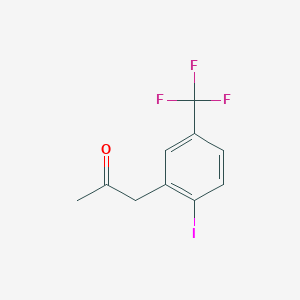
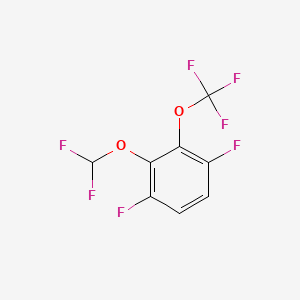
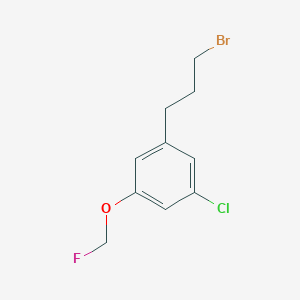
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate](/img/structure/B14056157.png)
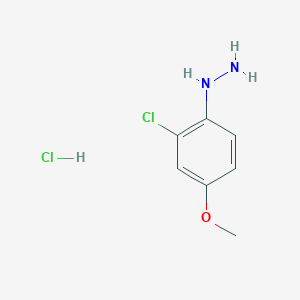
![Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-](/img/structure/B14056173.png)

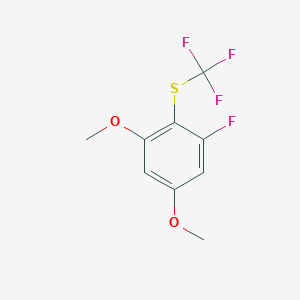
![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)


